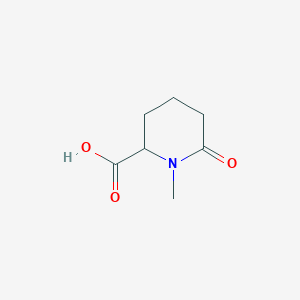
1-Methyl-6-oxopiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-oxopiperidine-2-carboxylic acid is an organic compound that belongs to the family of piperidine carboxylic acids. It has a molecular formula of C7H11NO3 .
Molecular Structure Analysis
The molecular weight of this compound is 157.17 . The InChI Key, which is a unique identifier for chemical substances, is GTXXDFUYEKXHRF-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s important to note that this compound, like other carboxylic acids, can participate in various chemical reactions. These can include esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 366.2±35.0 °C, and its predicted density is 1.244±0.06 g/cm3 . The compound has a predicted pKa value of 3.62±0.20, indicating its acidity .Mechanism of Action
Mode of Action
It’s known that the compound has a high gastrointestinal absorption , which suggests that it can be readily absorbed in the body and potentially interact with various biological targets.
Pharmacokinetics
1-Methyl-6-oxopiperidine-2-carboxylic acid has high gastrointestinal absorption , indicating that it can be readily absorbed into the bloodstream after oral administration. , suggesting that it may have a low potential for drug-drug interactions. The compound’s lipophilicity (Log Po/w) is 1.09 , which may influence its distribution in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of MOPAC is its versatility, as it can be synthesized using various methods and has a wide range of potential applications. Additionally, MOPAC is relatively easy to purify and can be obtained in high yields. However, one of the limitations of MOPAC is its instability, as it can undergo hydrolysis and oxidation under certain conditions. Additionally, MOPAC is relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are numerous future directions for the study of MOPAC, including its potential use as a drug for Alzheimer's disease and cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of MOPAC and its potential applications in other fields, such as catalysis and materials science. Finally, the development of new synthesis methods for MOPAC could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
MOPAC can be synthesized using various methods, including the Mannich reaction, the Strecker synthesis, and the reductive amination of pyruvic acid. One of the most commonly used methods is the Mannich reaction, which involves the condensation of formaldehyde, methylamine, and pyruvic acid. The reaction is typically carried out in an acidic medium, and the resulting product is purified using chromatography techniques.
Scientific Research Applications
MOPAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties, making it a promising candidate for drug development. Additionally, MOPAC has been used as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
1-Methyl-6-oxopiperidine-2-carboxylic acid, like other piperidine derivatives, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound and the biomolecules it interacts with. No specific interactions have been reported in the literature .
Cellular Effects
The effects of this compound on cellular processes are currently unknown. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These mechanisms would need to be investigated in detail .
Dosage Effects in Animal Models
Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-methyl-6-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXXDFUYEKXHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367674-43-8 |
Source


|
| Record name | 1-methyl-6-oxopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2935657.png)
![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2935660.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935663.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![N-(4-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)


![3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2935674.png)
![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)

![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)

